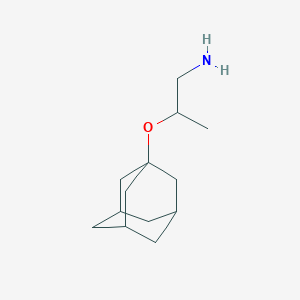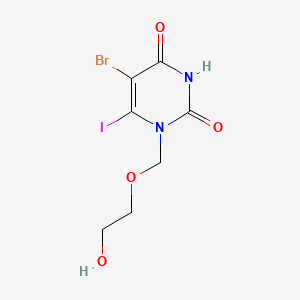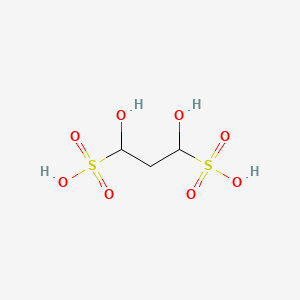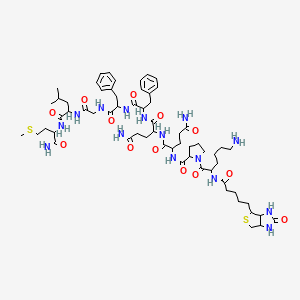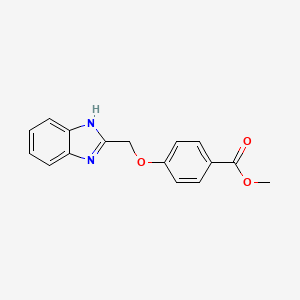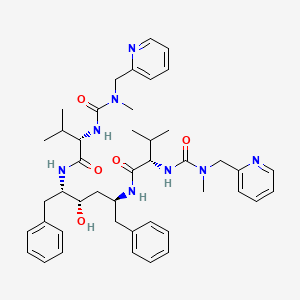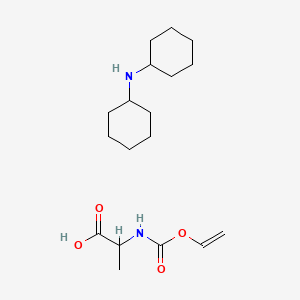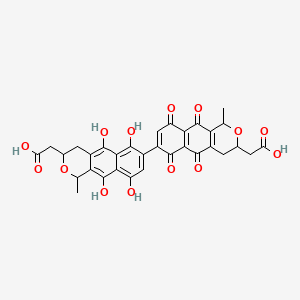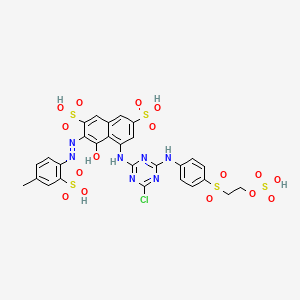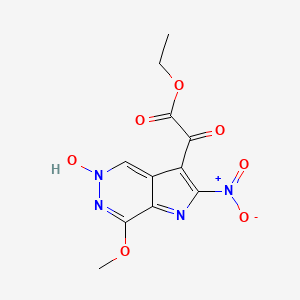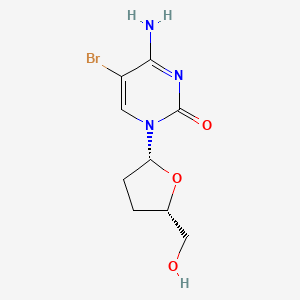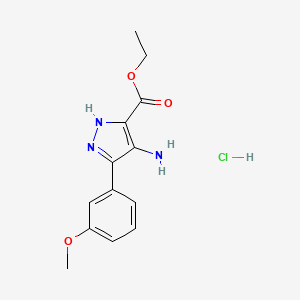
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(3-methoxyphenyl)-, ethyl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-(m-methoxyphenyl)-3-pyrazolecarboxylic acid ethyl ester hydrochloride is a compound belonging to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(m-methoxyphenyl)-3-pyrazolecarboxylic acid ethyl ester hydrochloride typically involves the reaction of 2-Methoxy-5-methylaniline with ethyl cyanoacetate under specific conditions . The reaction is carried out in the presence of a base, such as pyrrolidine, and a solvent like glacial acetic acid . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-5-(m-methoxyphenyl)-3-pyrazolecarboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-Amino-5-(m-methoxyphenyl)-3-pyrazolecarboxylic acid ethyl ester hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications due to its pharmacological effects.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Amino-5-(m-methoxyphenyl)-3-pyrazolecarboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in the biological processes of pathogens, leading to their suppression or elimination . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-5-methylaniline: A precursor used in the synthesis of the compound.
4-Amino-5-chloro-2-methoxybenzoic acid: Another compound with similar structural features.
Uniqueness
4-Amino-5-(m-methoxyphenyl)-3-pyrazolecarboxylic acid ethyl ester hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and amino groups, along with the pyrazole ring, contribute to its diverse reactivity and pharmacological activities.
Propiedades
Número CAS |
91857-40-8 |
|---|---|
Fórmula molecular |
C13H16ClN3O3 |
Peso molecular |
297.74 g/mol |
Nombre IUPAC |
ethyl 4-amino-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H15N3O3.ClH/c1-3-19-13(17)12-10(14)11(15-16-12)8-5-4-6-9(7-8)18-2;/h4-7H,3,14H2,1-2H3,(H,15,16);1H |
Clave InChI |
IMEWPQIZPOFNNG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=NN1)C2=CC(=CC=C2)OC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


